molecular formula C15H14O4 B6397966 2-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% CAS No. 15171-95-6

2-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95%

Cat. No. B6397966
CAS RN: 15171-95-6
M. Wt: 258.27 g/mol
InChI Key: VWFJOKQLINICSB-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% (abbreviated as 2M4MB) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of other compounds. 2M4MB is a white, crystalline solid with a melting point of 153°C and a boiling point of 284°C. It is soluble in water and organic solvents such as ethanol, methanol, and acetone.

Scientific Research Applications

2-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of other compounds, such as pharmaceuticals, dyes, and fragrances. It is also used in the synthesis of organic semiconductors, which are used in a variety of electronic applications. In addition, 2-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% is used in the synthesis of organic light-emitting diodes (OLEDs), which are used in displays and lighting applications.

Mechanism of Action

2-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% is used as an intermediate in the synthesis of other compounds. In this process, the 2-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% molecule is converted into other compounds by chemical reactions. These reactions involve the breaking of bonds between atoms, the formation of new bonds, and the rearrangement of atoms.
Biochemical and Physiological Effects
2-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% has no known biochemical or physiological effects. It is used as an intermediate in the synthesis of other compounds, and is not known to interact with any biological systems.

Advantages and Limitations for Lab Experiments

2-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% is a useful intermediate in the synthesis of other compounds. Its advantages include its low cost, easy availability, and high purity. Its limitations include its low solubility in water and its relatively low melting point.

Future Directions

The use of 2-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% as an intermediate in the synthesis of other compounds is a promising area for future research. Further studies could focus on optimizing the synthesis process to increase the yield and reduce the cost. In addition, research could be done to explore the potential application of 2-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% in the synthesis of pharmaceuticals, dyes, fragrances, and other compounds. Finally, research could be done to explore the potential use of 2-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% in the synthesis of organic semiconductors and OLEDs.

Synthesis Methods

2-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% is synthesized by a two-step process. In the first step, 3-methoxyphenylbenzoic acid is reacted with 2-methoxyethanol in the presence of an acid catalyst. The resulting product is then reacted with an excess of 2-methoxyethanol in the presence of a base catalyst to produce 2-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95%.

properties

IUPAC Name

2-methoxy-4-(3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-5-3-4-10(8-12)11-6-7-13(15(16)17)14(9-11)19-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFJOKQLINICSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689156
Record name 3,3'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15171-95-6
Record name 3,3'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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